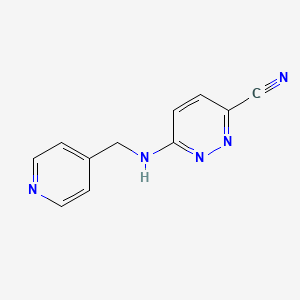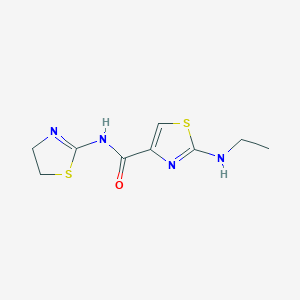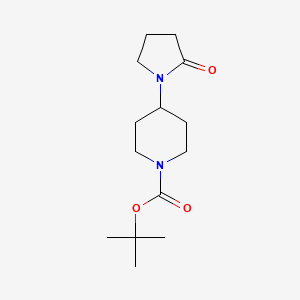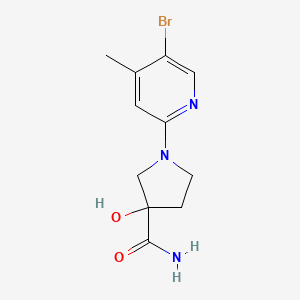
6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-4-ylmethylamino group and a carbonitrile group. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile typically involves the reaction of pyridazine derivatives with pyridin-4-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on a halogenated pyridazine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂, Pd/C
Substitution: NaH, halogenated pyridazine derivatives
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce various hydrogenated pyridazine compounds .
Scientific Research Applications
6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrimidine: A similar diazine compound with nitrogen atoms at the 1 and 3 positions.
Uniqueness
6-(Pyridin-4-ylmethylamino)pyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a pyridin-4-ylmethylamino group and a carbonitrile group makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-(pyridin-4-ylmethylamino)pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-7-10-1-2-11(16-15-10)14-8-9-3-5-13-6-4-9/h1-6H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPYFSZKBVVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B7048947.png)
![1-[Cyclopropyl(methyl)amino]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B7048974.png)

![3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile](/img/structure/B7048984.png)
![2-[Cyclopropyl-(3-methylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7048990.png)
![N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]pyrazin-2-amine](/img/structure/B7048993.png)

![2-[Butan-2-yl-(3-methylcyclobutanecarbonyl)amino]acetic acid](/img/structure/B7049008.png)
![N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B7049014.png)
![3-[(2-Cyclobutyl-1,3-thiazol-5-yl)methylamino]propane-1,2-diol](/img/structure/B7049016.png)

![(1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B7049045.png)


